1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde
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Overview
Description
1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde is an organic compound with the molecular formula C11H12O2 It is a derivative of naphthalene, characterized by the presence of a hydroxyl group and an aldehyde group on a tetrahydronaphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 1-hydroxy-5,6,7,8-tetrahydronaphthalene with a suitable aldehyde precursor under controlled conditions. For instance, the reaction with glacial acetic acid in dichloromethane at room temperature, followed by reduction with sodium tris(acetoxy)borohydride, can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification through crystallization, and quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid derivative.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid.
Reduction: 1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-methanol.
Substitution: Various ethers or esters depending on the substituent introduced.
Scientific Research Applications
1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl and aldehyde groups play a crucial role in its reactivity and binding affinity to biological molecules. These interactions can lead to various biological effects, such as enzyme inhibition or modulation of cellular pathways.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde: Similar structure but with the hydroxyl and aldehyde groups at different positions.
5,6,7,8-tetrahydro-2-naphthoic acid: Contains a carboxylic acid group instead of an aldehyde.
5,6,7,8-tetrahydro-1-naphthylamine: Contains an amine group instead of a hydroxyl and aldehyde.
Uniqueness
1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde is unique due to its specific functional groups and their positions on the tetrahydronaphthalene ring
Properties
CAS No. |
86295-45-6 |
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Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C11H12O2/c12-7-9-6-5-8-3-1-2-4-10(8)11(9)13/h5-7,13H,1-4H2 |
InChI Key |
ADWNVCAUNIBNLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2O)C=O |
Purity |
95 |
Origin of Product |
United States |
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